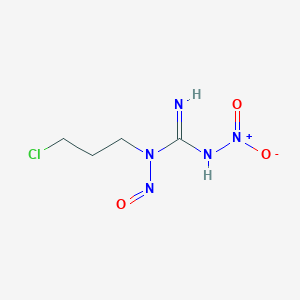
N-(3-Chloropropyl)-N'-nitro-N-nitrosoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloropropyl group, a nitro group, and a nitrosoguanidine moiety
Métodos De Preparación
The synthesis of N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine typically involves the reaction of 3-chloropropylamine with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species, which then reacts with 3-chloropropylamine to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential mutagenic effects, making it useful in genetic research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the synthesis of various industrial chemicals and materials, particularly those requiring specific functional groups.
Mecanismo De Acción
The mechanism of action of N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine involves its interaction with cellular components. The nitrosoguanidine moiety can form reactive intermediates that interact with DNA, leading to mutations. This mutagenic effect is primarily due to the formation of DNA adducts, which can cause errors during DNA replication. The molecular targets include nucleophilic sites on DNA bases, and the pathways involved are related to DNA repair mechanisms.
Comparación Con Compuestos Similares
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine can be compared with other nitrosoguanidine derivatives, such as N-methyl-N’-nitro-N-nitrosoguanidine. While both compounds exhibit mutagenic properties, N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine is unique due to the presence of the chloropropyl group, which influences its reactivity and potential applications. Similar compounds include:
- N-methyl-N’-nitro-N-nitrosoguanidine
- N-ethyl-N’-nitro-N-nitrosoguanidine
- N-(2-Chloroethyl)-N’-nitro-N-nitrosoguanidine
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
64398-16-9 |
|---|---|
Fórmula molecular |
C4H8ClN5O3 |
Peso molecular |
209.59 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C4H8ClN5O3/c5-2-1-3-9(8-11)4(6)7-10(12)13/h1-3H2,(H2,6,7) |
Clave InChI |
SJFOSXQPHQXPBA-UHFFFAOYSA-N |
SMILES canónico |
C(CN(C(=N)N[N+](=O)[O-])N=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


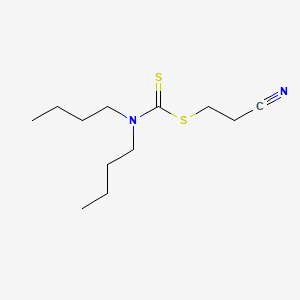
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
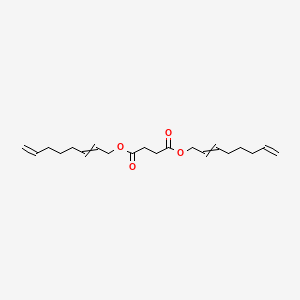

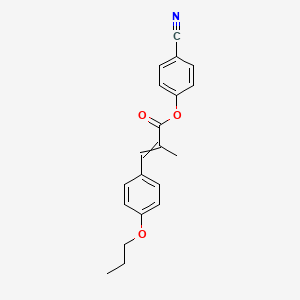
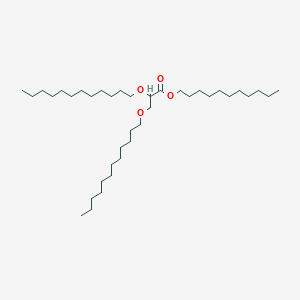
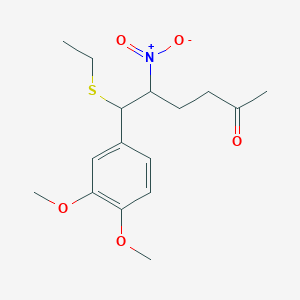
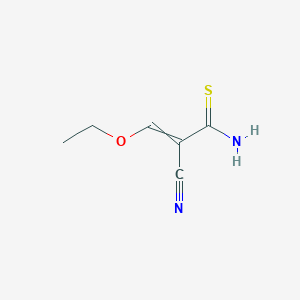
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
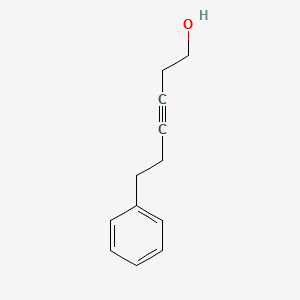

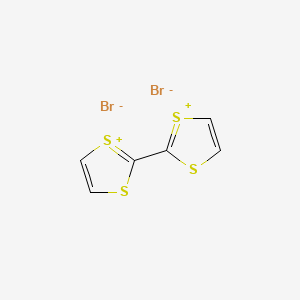
![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
